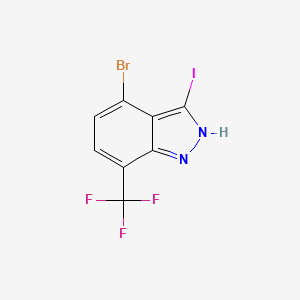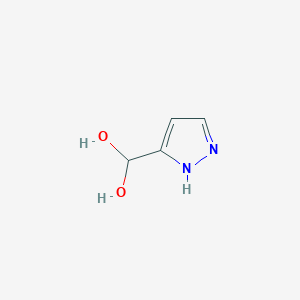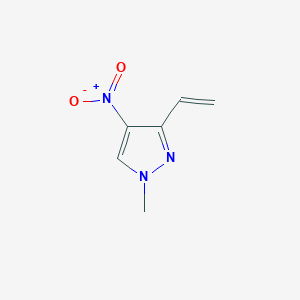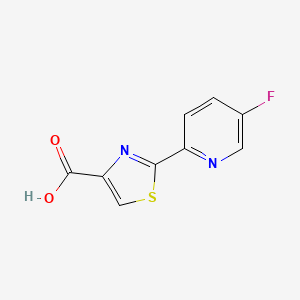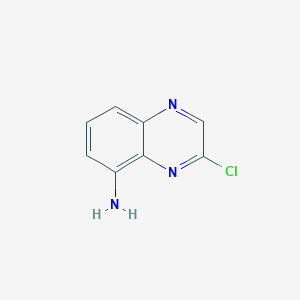
3-Chloroquinoxalin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloroquinoxalin-5-amine is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Chloroquinoxalin-5-amine can be synthesized through several methods. One common approach involves the reaction of 2,3-dichloroquinoxaline with aniline derivatives in the presence of a catalyst such as aluminum chloride (AlCl3). This reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction is monitored and controlled to optimize the reaction parameters and minimize the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloroquinoxalin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions with alkynes in the presence of palladium catalysts to form pyrrolo[2,3-b]quinoxalines.
Oxidation and Reduction Reactions: The amino group at the 5-position can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Cyclization Reactions: Palladium acetate (Pd(OAc)2), sodium acetate (NaOAc), and potassium tert-butoxide (KOtBu) are commonly used catalysts and bases for these reactions.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Various substituted quinoxaline derivatives.
Cyclization Reactions: Pyrrolo[2,3-b]quinoxalines.
Oxidation and Reduction Reactions: Different functionalized quinoxaline derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-chloroquinoxalin-5-amine involves its interaction with various molecular targets and pathways. For example, it can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt key cellular processes, leading to the desired therapeutic effects . Additionally, the compound can interact with DNA and RNA, affecting their replication and transcription .
Comparación Con Compuestos Similares
3-Chloroquinoxalin-5-amine can be compared with other quinoxaline derivatives, such as:
2,3-Dichloroquinoxaline: Similar in structure but with two chlorine atoms, making it more reactive in substitution reactions.
3-Bromoquinoxalin-5-amine: Similar in structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Quinoxaline-5-amine: Lacks the chlorine atom, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoxaline derivatives .
Propiedades
Fórmula molecular |
C8H6ClN3 |
|---|---|
Peso molecular |
179.60 g/mol |
Nombre IUPAC |
3-chloroquinoxalin-5-amine |
InChI |
InChI=1S/C8H6ClN3/c9-7-4-11-6-3-1-2-5(10)8(6)12-7/h1-4H,10H2 |
Clave InChI |
IFFMKOVSWNZVIG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)N=CC(=N2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


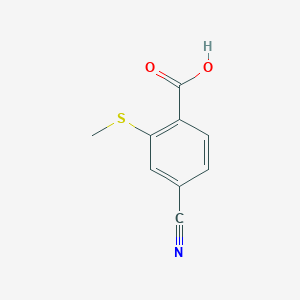
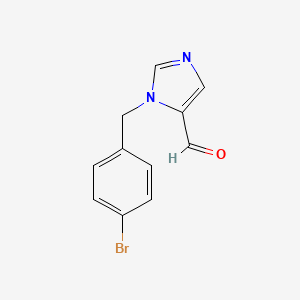
![2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13664436.png)
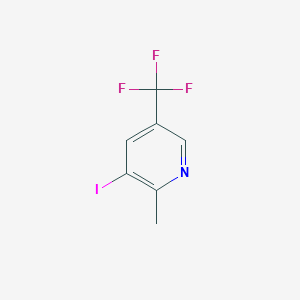

![tert-butyl 4-[6-(methylcarbamoyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13664450.png)
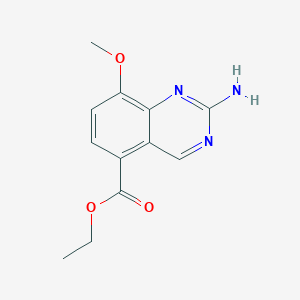
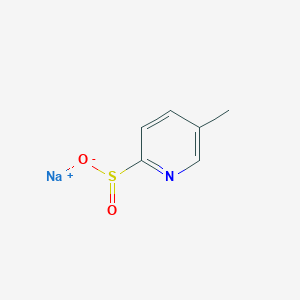
![5-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13664469.png)
